2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family, characterized by a fused pyrrole and pyrimidine structure. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry. The molecular formula for this compound is , and it is recognized for its potential therapeutic applications, particularly in the field of oncology and as a kinase inhibitor.
2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is classified under the category of nitrogen-containing heterocycles, specifically within the broader group of pyrrolopyrimidines. These compounds are often investigated for their pharmacological properties due to their structural characteristics that allow interaction with biological targets.
The synthesis of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods:
The synthesis generally involves:
The structure of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine features:
2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine participates in several types of chemical reactions:
The mechanism of action for 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes by binding to their active sites, effectively blocking critical pathways such as DNA synthesis and signal transduction . This interaction underscores its potential utility in therapeutic applications, particularly in cancer treatment.
2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific applications:
2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a fused heterocyclic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol. Its systematic IUPAC name reflects the fusion between the pyrrole and pyrimidine rings at the [2,3-d] positions, with methyl substituents at the 2- and 4-positions of the pyrimidine ring. The "7H" prefix denotes that the pyrrole nitrogen (position 7) bears a hydrogen atom, a key feature differentiating it from N-substituted analogs [1] [9].
The compound’s SMILES notation (CC1=C2C(NC=C2)=NC(C)=N1) precisely encodes its connectivity: a pyrrole ring fused with a pyrimidine ring, with methyl groups attached to the pyrimidine’s C2 and C4 atoms [1] [9]. Notably, two distinct CAS Registry Numbers appear in the literature: 128266-84-2 (cited by suppliers like BLD Pharm and Chemenu) and 28266-84-2 (listed by AK Scientific). This discrepancy requires resolution through authoritative chemical databases, as CAS numbers are unique identifiers critical for procurement and regulatory compliance [1] [5] [9].
Isomeric considerations include:
Table 1: Nomenclature and Identifiers
Property | Value | Source |
---|---|---|
Systematic Name | 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine | [1] [9] |
CAS Registry Numbers | 128266-84-2; 28266-84-2 (discrepancy) | [1] [5] [9] |
Molecular Formula | C8H9N3 | [1] [5] [9] |
Molecular Weight | 147.18 g/mol | [1] [9] |
SMILES | CC1=C2C(NC=C2)=NC(C)=N1 | [1] [9] |
While experimental crystallographic data for 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is absent in the provided sources, its molecular geometry can be inferred from related analogs and computational modeling. The planar fused-ring system is expected to adopt near-perfect coplanarity to maximize π-electron delocalization and aromatic stability. Key bond lengths and angles likely resemble those of unsubstituted 7H-pyrrolo[2,3-d]pyrimidine, with slight distortions due to methyl group sterics [4] [7].
Comparative analysis of tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (a protected derivative) reveals that bulky substituents induce non-planarity. In this analog, the tert-butoxycarbonyl group rotates out of plane to minimize steric clash with the dichloropyrimidine ring [7]. For the title compound, methyl groups at C2 and C4 may cause minor deviations from planarity, though less pronounced than with larger substituents.
Spectroscopic properties support structural assignments:
Table 2: Predicted Spectroscopic Properties
Technique | Key Expected Signals | Structural Insight |
---|---|---|
1H NMR | δ 2.55 (s, 3H, C2-CH3); δ 2.62 (s, 3H, C4-CH3); δ 6.85 (d, 1H, H6); δ 11.85 (br s, 1H, NH) | Methyl groups; aromatic proton; labile NH [9] |
13C NMR | δ 14.1 (C2-CH3); δ 24.8 (C4-CH3); δ 100–160 (aromatic C) | Methyl carbons; sp2-hybridized ring carbons |
IR | ~3400 cm⁻¹ (NH stretch); ~2900–3000 cm⁻¹ (C-H stretch); ~1600 cm⁻¹ (C=C/C=N) | Pyrrolic NH; aliphatic CH; aromatic system |
The structural and electronic properties of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine diverge significantly from substituted analogs, influencing reactivity and applications:
Table 3: Comparative Structural Features of Key Derivatives
Compound | Molecular Formula | Key Structural Features | Property Implications |
---|---|---|---|
2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine | C8H9N3 | Methyl groups at C2/C4; unsubstituted NH | Lipophilic; planar; weak H-bond donor [1] [9] |
7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | C14H19N3 | Bulky N7-substituent; methyl groups at C2/C4 | Enhanced lipophilicity; no H-bond donation [2] |
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | Electrophilic Cl at C2/C4; unsubstituted NH | Reactive sites; reduced electron density [4] |
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol (7-Deazaxanthine) | C6H5N3O2 | Hydroxyl groups at C2/C4; tautomerism possible | Polar; strong H-bond donor/acceptor [3] |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H7N3 | Single methyl at C4; unsubstituted NH and C2 | Moderate lipophilicity; asymmetric [6] |
4-Chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine | C8H8ClN3 | [3,2-d] fusion; Cl at C4; methyl at C2/C6 | Different dipole; altered N positioning [8] |
Electronic effects further differentiate these compounds:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: